5-Chloro-3-cyclopropyl-1,2,4-oxadiazole
Overview
Description
5-Chloro-3-cyclopropyl-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, with a chlorine atom and a cyclopropyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with amidoxime derivatives in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures (0-30°C) followed by heating to induce cyclization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Major Products:
Substitution Products: Various substituted oxadiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms of the oxadiazole ring with altered electronic properties.
Scientific Research Applications
Biology: The compound has been studied for its antimicrobial and antiviral properties. It shows promise as a lead compound for the development of new antibiotics and antiviral agents .
Medicine: Research has indicated that derivatives of 1,2,4-oxadiazoles, including 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole, exhibit anti-inflammatory, analgesic, and anticancer activities. These properties make it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, the compound has been shown to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different electronic properties and reactivity.
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: Exhibits different pharmacological activities and is used in various medicinal applications.
Uniqueness: 5-Chloro-3-cyclopropyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the cyclopropyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-chloro-3-cyclopropyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPDCLPMFJYLLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247049-92-8 | |
Record name | 5-chloro-3-cyclopropyl-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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